molecular formula C10H13N B051429 Pyridine, 3-methyl-5-(2-methyl-1-propenyl)-(9CI) CAS No. 111422-57-2

Pyridine, 3-methyl-5-(2-methyl-1-propenyl)-(9CI)

Cat. No.: B051429
CAS No.: 111422-57-2
M. Wt: 147.22 g/mol
InChI Key: ORWYDLYKSUAGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a methyl group and a propenyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-methylpyridine with 2-methyl-1-propenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Pyridine amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: Lacks the propenyl group, making it less reactive in certain chemical reactions.

    5-Methyl-2-propenylpyridine: Similar structure but different positioning of the methyl and propenyl groups.

Uniqueness

3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various synthetic and research applications, where its reactivity and binding properties can be exploited.

Properties

CAS No.

111422-57-2

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-methyl-5-(2-methylprop-1-enyl)pyridine

InChI

InChI=1S/C10H13N/c1-8(2)4-10-5-9(3)6-11-7-10/h4-7H,1-3H3

InChI Key

ORWYDLYKSUAGFV-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)C=C(C)C

Canonical SMILES

CC1=CC(=CN=C1)C=C(C)C

Synonyms

Pyridine, 3-methyl-5-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

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